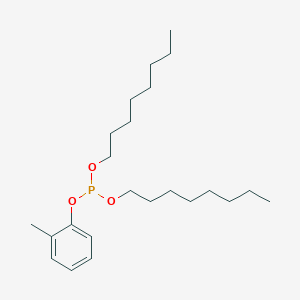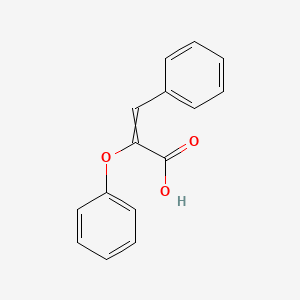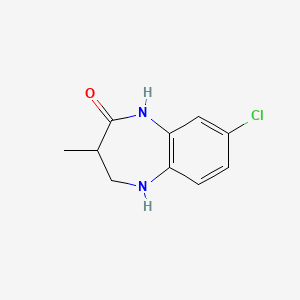![molecular formula C9H9Cl2N3O B14626917 N-[(E)-[(2,6-dichlorophenyl)hydrazinylidene]methyl]acetamide](/img/structure/B14626917.png)
N-[(E)-[(2,6-dichlorophenyl)hydrazinylidene]methyl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(E)-[(2,6-dichlorophenyl)hydrazinylidene]methyl]acetamide is a chemical compound with the molecular formula C8H7Cl2NO. It is also known by other names such as Acetanilide, 2’,6’-dichloro- and 2,6-Dichloroacetanilide . This compound is characterized by the presence of a hydrazinylidene group attached to a 2,6-dichlorophenyl ring, making it a derivative of acetanilide.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[(E)-[(2,6-dichlorophenyl)hydrazinylidene]methyl]acetamide typically involves the reaction of 2,6-dichloroaniline with acetic anhydride. The reaction is carried out under reflux conditions, and the product is purified through recrystallization . The general reaction scheme is as follows:
[ \text{2,6-dichloroaniline} + \text{acetic anhydride} \rightarrow \text{this compound} ]
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow synthesis techniques to enhance yield and efficiency. The use of microreactors and precise control of reaction conditions can help in scaling up the production while maintaining product purity .
Análisis De Reacciones Químicas
Types of Reactions
N-[(E)-[(2,6-dichlorophenyl)hydrazinylidene]methyl]acetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents to form corresponding N-oxides.
Reduction: Reduction reactions can convert the hydrazinylidene group to an amine group.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the chloro positions on the phenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are employed.
Major Products Formed
Oxidation: Formation of N-oxides.
Reduction: Formation of amines.
Substitution: Formation of substituted derivatives with various functional groups.
Aplicaciones Científicas De Investigación
N-[(E)-[(2,6-dichlorophenyl)hydrazinylidene]methyl]acetamide has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of pharmaceuticals and agrochemicals
Mecanismo De Acción
The mechanism of action of N-[(E)-[(2,6-dichlorophenyl)hydrazinylidene]methyl]acetamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and molecular targets may vary depending on the specific application and context .
Comparación Con Compuestos Similares
Similar Compounds
2,6-Dichloroacetanilide: A closely related compound with similar structural features.
Diclofenac: A nonsteroidal anti-inflammatory drug (NSAID) that shares the 2,6-dichlorophenyl moiety.
Uniqueness
N-[(E)-[(2,6-dichlorophenyl)hydrazinylidene]methyl]acetamide is unique due to its hydrazinylidene group, which imparts distinct chemical reactivity and potential biological activity compared to other similar compounds .
Propiedades
Fórmula molecular |
C9H9Cl2N3O |
|---|---|
Peso molecular |
246.09 g/mol |
Nombre IUPAC |
N-[(E)-[(2,6-dichlorophenyl)hydrazinylidene]methyl]acetamide |
InChI |
InChI=1S/C9H9Cl2N3O/c1-6(15)12-5-13-14-9-7(10)3-2-4-8(9)11/h2-5,14H,1H3,(H,12,13,15) |
Clave InChI |
ZTCXEIWSALKHJY-UHFFFAOYSA-N |
SMILES isomérico |
CC(=O)N/C=N/NC1=C(C=CC=C1Cl)Cl |
SMILES canónico |
CC(=O)NC=NNC1=C(C=CC=C1Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


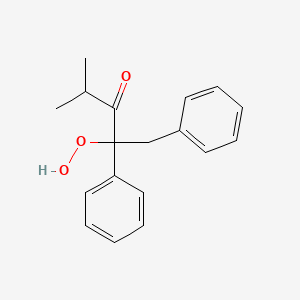

![Ethyl 3-[(1H-benzimidazol-2-yl)sulfanyl]propanoate](/img/structure/B14626837.png)


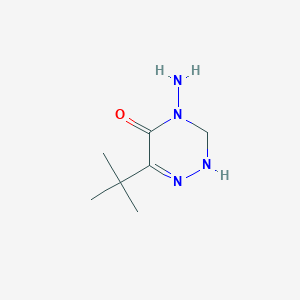
![1,3-Bis[dodecyl(methyl)amino]propan-2-ol](/img/structure/B14626876.png)
![2,2'-({[Di(prop-2-en-1-yl)amino]methyl}azanediyl)di(ethan-1-ol)](/img/structure/B14626878.png)
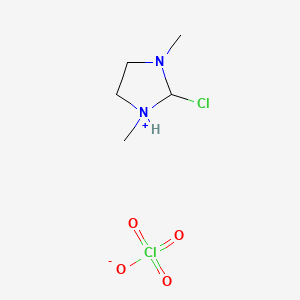

![{(2S,3R)-2-[(4-Methoxyphenyl)methyl]piperidin-3-yl}methanol](/img/structure/B14626892.png)
